molecular formula C11H10Cl2F3N B14231732 4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline CAS No. 823804-92-8

4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline

Cat. No.: B14231732
CAS No.: 823804-92-8
M. Wt: 284.10 g/mol
InChI Key: UCJQIDMECCROOO-UHFFFAOYSA-N
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Description

4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline is a complex organic compound characterized by the presence of a cyclopropyl ring substituted with dichloro and trifluoromethyl groups, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the cyclopropyl intermediate with an aniline derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dichloro-2-(trifluoromethyl)benzene
  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
  • 2,5-Dichlorobenzotrifluoride

Uniqueness

4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline is unique due to its cyclopropyl ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

823804-92-8

Molecular Formula

C11H10Cl2F3N

Molecular Weight

284.10 g/mol

IUPAC Name

4-[2,2-dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline

InChI

InChI=1S/C11H10Cl2F3N/c1-6-4-7(2-3-8(6)17)9(11(14,15)16)5-10(9,12)13/h2-4H,5,17H2,1H3

InChI Key

UCJQIDMECCROOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2(CC2(Cl)Cl)C(F)(F)F)N

Origin of Product

United States

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